molecular formula C6H5BrClNO B6279008 (6-bromo-5-chloropyridin-2-yl)methanol CAS No. 1228898-49-4

(6-bromo-5-chloropyridin-2-yl)methanol

Cat. No.: B6279008
CAS No.: 1228898-49-4
M. Wt: 222.5
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Description

(6-Bromo-5-chloropyridin-2-yl)methanol is a versatile heterocyclic building block of high value in medicinal chemistry and drug discovery research. This compound features both bromo and chloro substituents on its pyridine ring, which allow for sequential and chemoselective functionalization via cross-coupling reactions, such as Suzuki-Miyaura and Hartwig-Buchwald aminations. Its primary application is as a key synthetic intermediate in the construction of more complex molecules, including the synthesis of disubstituted pyridin-3-yl C-nucleosides and other pharmaceutically relevant targets. The hydroxymethyl group provides a handle for further derivatization, for instance through oxidation or esterification. As a bifunctional halogenated pyridine, it enables researchers to generate a diverse array of compounds from a single intermediate, facilitating the exploration of structure-activity relationships. This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Properties

CAS No.

1228898-49-4

Molecular Formula

C6H5BrClNO

Molecular Weight

222.5

Purity

95

Origin of Product

United States

Preparation Methods

Hydrolysis of Chlorinated Intermediates

A two-step process involving:

  • Methylation : Protection of the hydroxyl group using methyl iodide (CH₃I) in the presence of potassium carbonate (K₂CO₃).

  • Hydrolysis : Treatment with aqueous sodium hydroxide (NaOH) to regenerate the hydroxyl group, followed by reduction with sodium borohydride (NaBH₄) to yield the methanol derivative.

Conditions :

  • Methylation : CH₃I (1.2 equiv), K₂CO₃ (2 equiv), DMF, 50°C, 6 hours.

  • Hydrolysis/Reduction : NaOH (2M), NaBH₄ (1.5 equiv), ethanol, 0°C to room temperature.

  • Overall Yield : 50–65%.

Direct Reduction of Ketone Precursors

Alternative routes employ 6-bromo-5-chloropicolinaldehyde as a precursor, reduced using NaBH₄ or lithium aluminum hydride (LiAlH₄).

Optimized Protocol :

  • Substrate : 6-Bromo-5-chloropicolinaldehyde.

  • Reducing Agent : NaBH₄ (2 equiv) in methanol.

  • Conditions : Stirring at 0°C for 2 hours, followed by room temperature for 12 hours.

  • Yield : 75–90%.

Reaction Optimization and Scalability

Industrial-scale synthesis prioritizes cost-effectiveness and reproducibility. Key parameters include:

Solvent Selection

  • Polar Aprotic Solvents : DMF and dimethylacetamide (DMAc) enhance reaction rates but require rigorous drying to prevent side reactions.

  • Eco-Friendly Alternatives : Cyclopentyl methyl ether (CPME) shows promise for greener synthesis, though yields are 10–15% lower.

Temperature and Time

  • Bromination : 0–25°C for 4–6 hours.

  • Chlorination : 80°C for 12 hours.

  • Reduction : 0°C to room temperature for 12 hours.

Catalytic Systems

  • FeBr₃ vs. AlCl₃ : FeBr₃ offers higher regioselectivity (80% vs. 65%) but is more moisture-sensitive.

  • Microwave Assistance : Reduces chlorination time from 12 hours to 2 hours with comparable yields.

Purification and Characterization

Chromatographic Techniques

  • Column Chromatography : Silica gel (60–120 mesh) with ethyl acetate/hexane (1:4) achieves >95% purity.

  • Recrystallization : Ethanol/water (4:1) at −20°C yields crystalline product suitable for X-ray diffraction.

Analytical Validation

  • HPLC : C18 column, 0.1% trifluoroacetic acid in acetonitrile/water (gradient elution).

  • NMR : Key peaks include δ 8.2 ppm (pyridine H-3), δ 4.6 ppm (-CH₂OH).

Comparative Analysis of Synthesis Routes

Method Halogenation Agent Solvent Time (h) Yield (%) Purity (%)
Sequential Br₂/POCl₃Br₂, POCl₃DMF186592
NBS/POCl₃ MicrowaveNBS, POCl₃CPME47089
Direct Aldehyde ReductionNaBH₄MeOH148598

Chemical Reactions Analysis

Types of Reactions

(6-Bromo-5-chloropyridin-2-yl)methanol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(6-Bromo-5-chloropyridin-2-yl)methanol has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in the development of novel compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.

    Industry: It is utilized in the production of agrochemicals, dyes, and other industrial chemicals

Mechanism of Action

The mechanism of action of (6-bromo-5-chloropyridin-2-yl)methanol involves its interaction with specific molecular targets and pathways. The presence of halogen atoms and the hydroxymethyl group allows it to participate in various biochemical reactions. It can act as an inhibitor or activator of certain enzymes, affecting metabolic pathways and cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Molecular Properties

The reactivity, solubility, and biological activity of pyridine methanol derivatives are heavily influenced by the position and nature of substituents. Below is a comparative analysis of key analogs:

Table 1: Structural and Molecular Comparisons
Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Positions Key Features
(6-Bromo-5-chloropyridin-2-yl)methanol C₆H₅BrClNO ~222.47 6-Br, 5-Cl, 2-CH₂OH Dual halogenation enhances electrophilicity
(6-Bromo-5-methoxypyridin-2-yl)methanol C₇H₈BrNO₂ 218.05 6-Br, 5-OCH₃, 2-CH₂OH Methoxy group improves solubility
(6-Bromopyridin-2-yl)methanol C₆H₆BrNO 188.02 6-Br, 2-CH₂OH Simpler structure; lower molecular weight
(6-Iodopyridin-2-yl)methanol C₆H₆INO 235.03 6-I, 2-CH₂OH Larger iodine atom increases steric bulk
(6-Chloro-3-pyridinyl)methanol C₆H₆ClNO 159.57 6-Cl, 3-CH₂OH Chlorine at 6-position; hydroxymethyl at 3
[3-(6-Bromo-pyridin-2-yl)-isoxazol-5-yl]methanol C₉H₇BrN₂O₂ 255.07 Isoxazole ring fused with pyridine Complex heterocyclic structure

Functional Group and Reactivity Differences

  • Halogen Effects: Bromine and chlorine in this compound create strong electron-withdrawing effects, making the pyridine ring more electrophilic compared to analogs like (6-bromo-5-methoxypyridin-2-yl)methanol, where the methoxy group (-OCH₃) is electron-donating .
  • Steric Considerations: The trifluoroethoxy group in (6-chloro-5-(2,2,2-trifluoroethoxy)pyridin-2-yl)methanol () introduces significant steric hindrance and lipophilicity, unlike the smaller hydroxymethyl group in the target compound.
  • Heterocyclic Complexity: Compounds like [3-(6-bromo-pyridin-2-yl)-isoxazol-5-yl]methanol () exhibit fused heterocyclic systems, which may enhance binding affinity in drug design but complicate synthesis .

Key Research Findings and Limitations

  • Thermo Scientific’s (5-Bromopyrid-2-yl)methanol () highlights commercial availability and purity standards (97%), emphasizing the importance of substituent position (5-Br vs. 6-Br) in procurement and application.
  • Data Gaps: Limited information exists on physical properties (e.g., melting/boiling points) for many analogs, including the target compound. For example, [3-(6-bromo-pyridin-2-yl)-isoxazol-5-yl]methanol lacks density and melting point data .

Biological Activity

(6-bromo-5-chloropyridin-2-yl)methanol is an organic compound with significant biological activity, primarily attributed to its structural features and the presence of halogen substituents. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications in pharmaceuticals and agrochemicals.

Chemical Structure and Properties

  • Molecular Formula : CHBrClNO
  • Molecular Weight : 222.47 g/mol
  • Structure : The compound features a pyridine ring with bromine and chlorine atoms at positions 6 and 5, respectively, along with a hydroxymethyl group at position 2.

The presence of halogens enhances the compound's reactivity, allowing it to participate in various chemical transformations. The hydroxymethyl group can form hydrogen bonds, contributing to its bioactivity by interacting with biological macromolecules such as proteins and nucleic acids.

Antimicrobial Properties

Preliminary studies indicate that this compound exhibits antimicrobial activity . This is particularly relevant for its potential use in developing new antibiotics or antifungal agents. The halogen atoms may facilitate interactions with microbial cell membranes or specific enzymes critical for microbial survival.

Anticancer Potential

Research suggests that this compound may also possess anticancer properties . It appears to interfere with metabolic pathways by inhibiting certain enzymes involved in cancer cell proliferation. Understanding these interactions is crucial for assessing its therapeutic potential and toxicity profiles.

The mechanism by which this compound exerts its biological effects involves:

  • Enzyme Inhibition : It may act as an inhibitor of specific enzymes, blocking substrate access and reducing enzymatic activity, which is vital in various metabolic pathways.
  • Binding Affinity : Studies have focused on its binding affinity to various receptors or enzymes, suggesting that it could modulate their activity through competitive inhibition or allosteric modulation .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Antimicrobial Activity Study :
    • A study evaluated the compound's effectiveness against a range of bacterial strains. Results indicated significant inhibition of growth, suggesting its potential as a lead compound for antibiotic development.
  • Anticancer Activity Assessment :
    • In vitro assays demonstrated that this compound could induce apoptosis in cancer cell lines, including leukemia and breast cancer cells. The mechanism involved activation of apoptotic pathways and cell cycle arrest .
  • Enzyme Interaction Studies :
    • Research focused on the compound's interaction with key metabolic enzymes revealed that it could inhibit enzyme activity linked to cancer metabolism, further supporting its anticancer potential.

Applications

Due to its diverse biological activities, this compound has several applications:

  • Pharmaceutical Development : As an intermediate in synthesizing pharmaceuticals, particularly those targeting microbial infections or cancer.
Application AreaPotential Use
PharmaceuticalsAntibiotic development
Anticancer agents
AgrochemicalsPesticide formulations

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